1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclohexyl-5-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a cyclohexyl group attached to the first carbon, a methyl group attached to the fifth carbon, and an amine group attached to the fourth carbon of the pyrazole ring. It is used in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclohexyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. For example, the reaction of cyclohexyl hydrazine with 3-methyl-2,4-pentanedione under acidic conditions can yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
1-cyclohexyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine
- 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine
- 1-methyl-1H-pyrazol-4-amine
Uniqueness
1-cyclohexyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methyl and amine groups contribute to its reactivity and potential biological activity .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-cyclohexyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 |
InChI Key |
YBRIJIOIMODWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCCCC2)N |
Origin of Product |
United States |
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